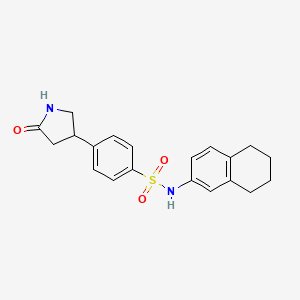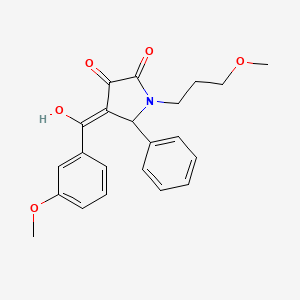
4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the pyrrolone family This compound is characterized by its unique structure, which includes acetyl, hydroxy, and methoxy functional groups attached to a pyrrolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Functional Group Introduction: The acetyl, hydroxy, and methoxy groups are introduced through various organic reactions such as acetylation, hydroxylation, and methylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential therapeutic effects in treating diseases.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
Material Manufacturing: Use in the production of specialized materials.
Mécanisme D'action
The mechanism of action of 4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-acetyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the methoxy groups.
3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the acetyl group.
4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks one of the methoxy groups.
Uniqueness
The presence of both acetyl and methoxy groups in 4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one makes it unique compared to its analogs
Propriétés
Formule moléculaire |
C20H19NO5 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
3-acetyl-4-hydroxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H19NO5/c1-12(22)17-18(13-8-10-14(25-2)11-9-13)21(20(24)19(17)23)15-6-4-5-7-16(15)26-3/h4-11,18,23H,1-3H3 |
Clé InChI |
MTOYTMBGKOEARK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)C3=CC=CC=C3OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione](/img/structure/B11051088.png)
![10-{[5-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-9(10H)-acridinone](/img/structure/B11051098.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B11051099.png)
![N-(4-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11051105.png)
![N-butyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]acetamide](/img/structure/B11051110.png)

![(1R,2R,5S)-2-(3-{[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]methyl}-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11051122.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11051124.png)
![3-(4-methoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051130.png)
![N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide](/img/structure/B11051149.png)

![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051153.png)

![Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-](/img/structure/B11051178.png)